Calceolarioside B

Catalog No.
S628172
CAS No.
105471-98-5
M.F
C23H26O11
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calceolarioside B

CAS Number

105471-98-5

Product Name

Calceolarioside B

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1

InChI Key

LFKQVVDFNHDYNK-FOXCETOMSA-N

SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O

Synonyms

calceolarioside B

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O

Source and Chemical Properties:

Calceolarioside B is a natural product found in the leaves of several plants, including Akebia quinata and Ajuga reptans. It belongs to a class of compounds called iridoid glycosides, which are known for their diverse biological activities [].

Potential Anti-Diabetic Properties:

One of the most studied activities of Calceolarioside B is its potential role in diabetes management. Studies have shown that it can inhibit an enzyme called aldose reductase (AR), which plays a role in the development of diabetic complications [].

Calceolarioside B is a phenylpropanoid glycoside, a class of compounds characterized by their phenolic structures and sugar moieties. This compound is primarily isolated from the plant Akebia quinata, known for its medicinal properties. Calceolarioside B has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-cancer and anti-inflammatory treatments.

The chemical structure of calceolarioside B includes a glycosidic bond, which is crucial for its biological activity. The synthesis of calceolarioside B involves several key reactions:

  • Glycosylation: This reaction forms the glycosidic bond between the phenolic aglycone and the sugar moiety.
  • Regioselective Modifications: Specific regioselective reactions are employed to introduce functional groups at desired positions on the aromatic ring.
  • Deprotection Steps: These reactions are necessary to remove any protecting groups used during synthesis.

These reactions can be optimized to enhance yield and purity, as demonstrated in various synthetic studies .

Calceolarioside B exhibits notable biological activities:

  • Anti-Proliferative Properties: Research indicates that calceolarioside B can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anti-cancer agent .
  • Anti-Inflammatory Effects: Preliminary studies have shown that this compound may reduce inflammation markers, indicating its usefulness in treating inflammatory diseases .
  • Antioxidant Activity: Calceolarioside B has demonstrated antioxidant properties, which can protect cells from oxidative stress.

These activities underline the significance of calceolarioside B in pharmacological research.

Calceolarioside B holds promise in several applications:

  • Pharmaceutical Development: Its anti-cancer and anti-inflammatory properties make it a candidate for drug development.
  • Nutraceuticals: Due to its health benefits, calceolarioside B could be incorporated into dietary supplements.
  • Cosmetics: Its antioxidant properties may be beneficial in skincare formulations.

These applications reflect the compound's potential impact across various industries.

Studies on calceolarioside B have focused on its interactions with biological systems:

  • Cell Line Studies: Interaction assays with cancer cell lines reveal its mechanism of action and efficacy against specific types of cancer.
  • Synergistic Effects: Research suggests that calceolarioside B may work synergistically with other compounds, enhancing its therapeutic effects.

These interaction studies are crucial for understanding how calceolarioside B can be effectively utilized in treatments.

Calceolarioside B shares structural similarities with several other phenylpropanoid glycosides. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Calceolarioside APhenylpropanoid GlycosideSimilar structure but different sugar moiety
EchinacosidePhenylpropanoid GlycosideExhibits strong immunomodulatory effects
ActeosidePhenylpropanoid GlycosideKnown for significant antioxidant properties
Syringalide BPhenylpropanoid GlycosideShares some structural features but differs in activity

Calceolarioside B is unique due to its specific biological activities and synthesis methods, distinguishing it from these similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

478.14751164 g/mol

Monoisotopic Mass

478.14751164 g/mol

Heavy Atom Count

34

UNII

B4UBY23XZJ

Wikipedia

Calceolarioside B

Dates

Modify: 2023-08-15

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